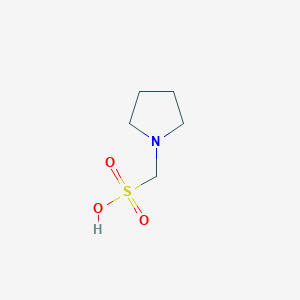![molecular formula C7H3BrClNS B12862890 6-Bromo-4-chlorobenzo[d]isothiazole CAS No. 35272-31-2](/img/structure/B12862890.png)
6-Bromo-4-chlorobenzo[d]isothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-chlorobenzo[d]isothiazole is a heterocyclic compound that contains both bromine and chlorine atoms attached to a benzene ring fused with an isothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chlorobenzo[d]isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-bromo-4-chlorobenzyl thiocyanate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-chlorobenzo[d]isothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The isothiazole ring can undergo oxidation or reduction reactions, leading to different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced isothiazole derivatives.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
6-Bromo-4-chlorobenzo[d]isothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Catalysis: The compound and its derivatives are used as ligands in metal-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-chlorobenzo[d]isothiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The isothiazole ring can form hydrogen bonds and other interactions with amino acid residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-4-chlorobenzo[d]thiazole
- 4-Chlorobenzo[d]isothiazole
- 6-Bromo-4-methylbenzo[d]isothiazole
Uniqueness
6-Bromo-4-chlorobenzo[d]isothiazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its biological activity and make it a versatile building block for the synthesis of complex molecules .
Propriétés
Numéro CAS |
35272-31-2 |
|---|---|
Formule moléculaire |
C7H3BrClNS |
Poids moléculaire |
248.53 g/mol |
Nom IUPAC |
6-bromo-4-chloro-1,2-benzothiazole |
InChI |
InChI=1S/C7H3BrClNS/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H |
Clé InChI |
ZGPQXUVRBFEIID-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1SN=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
![2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)
![2-Bromo-4-ethylbenzo[d]oxazole](/img/structure/B12862837.png)

![Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester](/img/structure/B12862843.png)


![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)

![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)
![3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12862894.png)

